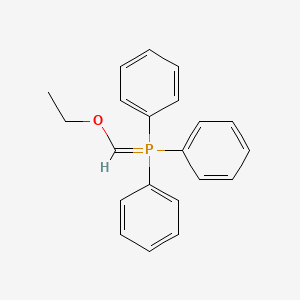
(Ethoxymethylene)triphenylphosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Ethoxymethylene)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction typically proceeds as follows: [ \text{Ph}_3\text{P} + \text{BrCH}_2\text{CO}_2\text{Et} \rightarrow \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{NaBr} ]
The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
(Ethoxymethylene)triphenylphosphorane primarily undergoes Wittig reactions, where it reacts with aldehydes and ketones to form alkenes . This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.
Common Reagents and Conditions
The Wittig reaction involving this compound typically requires the following reagents and conditions:
- Aldehydes or ketones as substrates
- Anhydrous solvents like THF or dichloromethane
- Mild bases such as sodium hydride or potassium tert-butoxide
Major Products Formed
The major products formed from the reaction of this compound with aldehydes or ketones are alkenes with an ethoxycarbonyl group attached to the carbon-carbon double bond .
Aplicaciones Científicas De Investigación
(Ethoxymethylene)triphenylphosphorane has a wide range of applications in scientific research, including:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Polymer Chemistry: The compound is used in the preparation of polymer-supported reagents for various organic transformations.
Medicinal Chemistry: It plays a role in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
This intermediate then decomposes to form the desired alkene and a stable phosphine oxide byproduct . The reaction proceeds as follows: [ \text{Ph}_3\text{PCHCO}_2\text{Et} + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CHCO}_2\text{Et} ]
Comparación Con Compuestos Similares
(Ethoxymethylene)triphenylphosphorane can be compared with other similar compounds such as:
(Methoxymethylene)triphenylphosphorane: Used for the homologization of aldehydes and ketones to extended aldehydes.
(Carbethoxymethylene)triphenylphosphorane: Another Wittig reagent used in similar reactions.
The uniqueness of this compound lies in its ability to introduce an ethoxycarbonyl group into the product, which can be further functionalized for various applications .
Propiedades
Número CAS |
55812-81-2 |
|---|---|
Fórmula molecular |
C21H21OP |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethoxymethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C21H21OP/c1-2-22-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 |
Clave InChI |
YPAATPPIKLIQGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
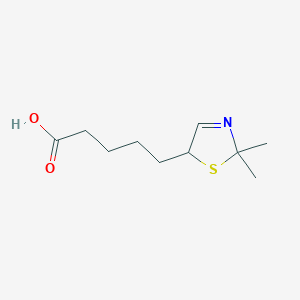

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

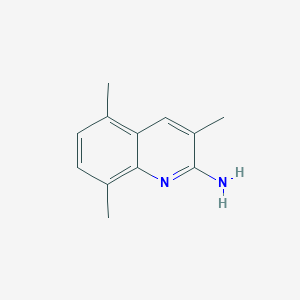
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
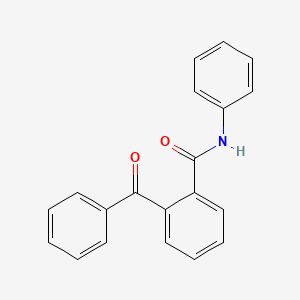
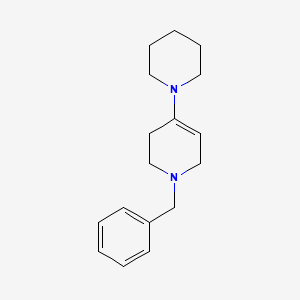
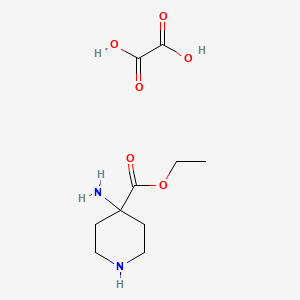
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
